L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-

Catalog No.
S8164966
CAS No.
193763-81-4
M.F
C31H52N8O6S
M. Wt
664.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenyla...

CAS Number

193763-81-4

Product Name

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C31H52N8O6S

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C31H52N8O6S/c1-18(2)16-23(37-27(41)22(12-9-14-35-31(33)34)36-26(40)21(32)13-15-46-5)28(42)38-24(17-20-10-7-6-8-11-20)29(43)39-25(19(3)4)30(44)45/h6-8,10-11,18-19,21-25H,9,12-17,32H2,1-5H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H4,33,34,35)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

DBKRFGCAWGMRSR-KEOOTSPTSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N

L-valine is a branched-chain amino acid (BCAA) essential for muscle growth and tissue repair. L-methionine is important for metabolism and detoxification, while L-arginine plays a significant role in protein synthesis and nitric oxide production. L-leucine is known for its role in muscle protein synthesis, and L-phenylalanine is a precursor for neurotransmitters such as dopamine and norepinephrine. The combination of these amino acids results in a peptide that may have enhanced biological activities compared to its individual components.

During metabolism. The hydrolysis of the peptide bond can yield its constituent amino acids, which can then enter metabolic pathways. For instance:

  • Transamination: This reaction involves the transfer of an amino group from one amino acid to a keto acid, forming new amino acids and enabling the synthesis of neurotransmitters.
  • Deamination: This process removes an amino group, producing ammonia and a corresponding keto acid.
  • Decarboxylation: This reaction removes a carboxyl group, which can lead to the formation of biogenic amines.

These reactions are essential for energy production and the synthesis of other biomolecules.

The biological activity of L-valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- is multifaceted:

  • Muscle Growth: The presence of branched-chain amino acids enhances muscle protein synthesis and reduces muscle breakdown during periods of stress or exercise .
  • Nitric Oxide Production: L-arginine contributes to vasodilation through nitric oxide synthesis, improving blood flow and nutrient delivery to tissues .
  • Neurotransmitter Precursor: L-phenylalanine's role as a precursor for neurotransmitters can influence mood and cognitive functions .

Several methods are employed for synthesizing this peptide:

  • Solid-Phase Peptide Synthesis (SPPS): This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
  • Liquid-Phase Synthesis: Involves dissolving the reactants in solution, allowing for more extensive purification processes post-synthesis.
  • Recombinant DNA Technology: This method utilizes genetically modified organisms to produce peptides through cellular machinery.

These methods vary in efficiency, yield, and purity levels.

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- has diverse applications:

  • Nutritional Supplements: Commonly found in products aimed at athletes for muscle recovery and growth.
  • Pharmaceuticals: Potential use in formulations targeting muscle wasting diseases or metabolic disorders.
  • Cosmetics: Employed in formulations aimed at skin repair due to its tissue-regenerative properties.

When comparing L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- with other similar compounds, several unique characteristics emerge:

Compound NameKey Features
L-ValineEssential BCAA; promotes muscle growth .
L-LeucineEnhances protein synthesis; critical for recovery .
L-MethionineImportant for methylation processes; detoxification .
L-IsoleucineSupports energy production; another BCAA .
L-PhenylalaninePrecursor for dopamine; affects mood regulation .

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-, being a combination of these essential amino acids, offers synergistic benefits that individual compounds may not provide alone. Its unique composition allows it to play multiple roles in both anabolic processes and metabolic regulation.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

664.37305258 g/mol

Monoisotopic Mass

664.37305258 g/mol

Heavy Atom Count

46

Dates

Last modified: 11-23-2023

Explore Compound Types